molecular formula C18H20FN3O3S B12166927 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Katalognummer: B12166927
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: IQIFGHUKLSFJGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, tetrahydrothiophene, and indazole derivatives. The synthesis may involve:

    Nucleophilic substitution: reactions to introduce the fluorophenyl group.

    Cyclization: reactions to form the indazole ring.

    Oxidation: reactions to introduce the dioxidotetrahydrothiophenyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate reactions.

    Solvents: to dissolve reactants and control reaction rates.

    Temperature and pressure control: to ensure optimal reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor binding: The compound may bind to specific receptors, modulating their activity.

    Signal transduction: The compound may affect cellular signaling pathways, leading to changes in cell behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
  • 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Uniqueness

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties compared to its analogs with different substituents.

Eigenschaften

Molekularformel

C18H20FN3O3S

Molekulargewicht

377.4 g/mol

IUPAC-Name

1-(1,1-dioxothiolan-3-yl)-N-(4-fluorophenyl)-4,5,6,7-tetrahydroindazole-3-carboxamide

InChI

InChI=1S/C18H20FN3O3S/c19-12-5-7-13(8-6-12)20-18(23)17-15-3-1-2-4-16(15)22(21-17)14-9-10-26(24,25)11-14/h5-8,14H,1-4,9-11H2,(H,20,23)

InChI-Schlüssel

IQIFGHUKLSFJGT-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C1)C(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.